Electrophilic Bromination: C5 Kinetic Advantage
In the electrophilic bromination of molecular indazole with Br₂ in aqueous solution at 25 °C, the bimolecular rate coefficient for attack at position 5 (k⁰₂ = 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹) is 1.5-fold greater than at position 3 (k⁰₂ = 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹) and 10.5-fold greater than at position 7 (k⁰₂ = 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹) [1]. This kinetic preference establishes the 5-position as the primary site of monobromination under controlled conditions. For the cationic indazole species, the reactivity order is 5 > 7 ≫ others; for the anionic indazolate, position 3 dominates [1]. This inherent regiochemical bias means 5-bromo-1H-indazole is the most synthetically accessible monobrominated indazole isomer via direct electrophilic substitution, offering a practical procurement advantage for large-scale synthesis.
| Evidence Dimension | Bimolecular rate coefficient (k⁰₂) for Br₂ attack on molecular indazole at 25 °C |
|---|---|
| Target Compound Data | Position 5: k⁰₂ = 4.2 × 10⁻³ dm³ mol⁻¹ s⁻¹ |
| Comparator Or Baseline | Position 3: k⁰₂ = 2.8 × 10⁻³ dm³ mol⁻¹ s⁻¹; Position 7: k⁰₂ = 0.4 × 10⁻³ dm³ mol⁻¹ s⁻¹ |
| Quantified Difference | Position 5 is 1.5× faster than position 3; 10.5× faster than position 7 |
| Conditions | Aqueous bromination (Br₂/H₂O), molecular indazole, 25 °C |
Why This Matters
The kinetic preference for C5 bromination translates to higher synthetic accessibility and lower cost of goods for 5-bromo-1H-indazole relative to its 6-bromo or 7-bromo positional isomers, directly impacting procurement economics for medicinal chemistry programs requiring multi-gram to kilogram quantities.
- [1] Boulton, B. E.; Coller, B. A. W. Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. III. Aqueous Bromination of Indazole. Aust. J. Chem. 1974, 27 (11), 2343–2347. View Source
